

# A Comprehensive Technical Guide to (1,3-Benzothiazol-6-yl)methanol

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## Compound of Interest

Compound Name: *Benzo[d]thiazol-6-ylmethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (1,3-Benzothiazol-6-yl)methanol, a key heterocyclic compound. It covers its fundamental properties, detailed synthetic methodologies, and its significant role within the landscape of medicinal chemistry and drug development. The information is tailored for professionals engaged in chemical research and pharmaceutical innovation.

## Introduction to the Benzothiazole Scaffold

Benzothiazole is an aromatic bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.<sup>[1][2]</sup> This scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.<sup>[3][4]</sup> Its derivatives are investigated for anticancer, antimicrobial, anti-inflammatory, antidiabetic, neuroprotective, and antiviral properties.<sup>[4][5]</sup> The structural versatility of the benzothiazole nucleus allows for interaction with diverse biological targets, making it a privileged structure in drug discovery.<sup>[5][6]</sup> (1,3-Benzothiazol-6-yl)methanol, a specific derivative, serves as a valuable building block and a subject of interest for developing novel therapeutic agents.

## Physicochemical Properties

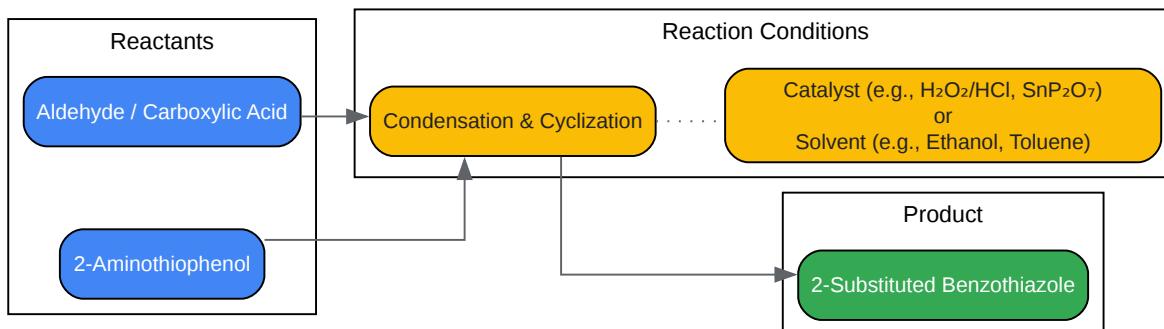
The fundamental physicochemical properties of (1,3-Benzothiazol-6-yl)methanol (CAS: 19989-66-3) are summarized below. These data are critical for experimental design, formulation, and pharmacokinetic studies.

Property	Value	Source
IUPAC Name	(1,3-Benzothiazol-6-yl)methanol	-
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NOS	<a href="#">[7]</a>
Molar Mass	165.21 g/mol	<a href="#">[7]</a>
Density	1.375 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
Boiling Point	332.6 ± 17.0 °C (Predicted)	<a href="#">[7]</a>
Canonical SMILES	C1=CC2=C(C=C1CO)N=CS2	<a href="#">[8]</a>
InChI Key	OZGXSRLIKDPNMX-UHFFFAOYSA-N	<a href="#">[8]</a>
Storage Temperature	2-8°C	<a href="#">[8]</a>

## Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core typically involves the cyclization of 2-aminothiophenol with various electrophilic partners. This foundational reaction has been adapted into numerous protocols to accommodate a wide range of functional groups and achieve high yields.

The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and carbonyl compounds, such as aldehydes or carboxylic acids.[\[9\]](#)[\[10\]](#) This process is often facilitated by an oxidizing agent or a catalyst under varying reaction conditions.



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A generalized workflow for the synthesis of 2-substituted benzothiazoles.

This protocol details a common and efficient method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes using an H<sub>2</sub>O<sub>2</sub>/HCl system in ethanol at room temperature.[10]

#### Materials:

- 2-Aminothiophenol
- Substituted Aromatic Aldehyde
- 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Round-bottom flask
- Magnetic stirrer

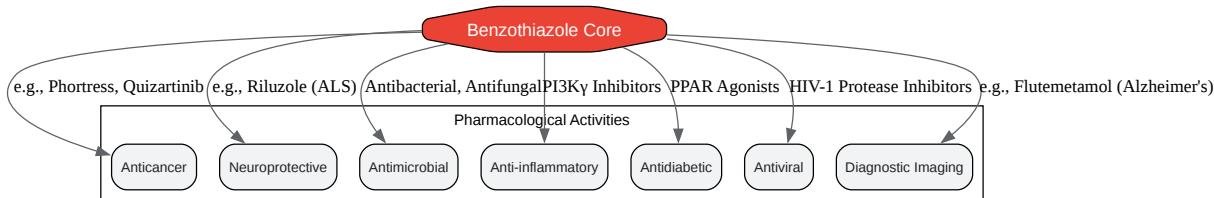
#### Procedure:

- In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol.
- To this solution, add 30% H<sub>2</sub>O<sub>2</sub> (6.0 mmol) followed by the slow addition of concentrated HCl (3.0 mmol) while stirring at room temperature. The optimal reactant ratio is 1:1:6:3 (2-aminothiophenol : aldehyde : H<sub>2</sub>O<sub>2</sub> : HCl).[10]
- Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.
- Collect the solid product by vacuum filtration.
- Wash the crude product with water to remove any residual acid and salts.
- Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.

This method is noted for its short reaction times, high yields (typically 85-94%), and straightforward product isolation.[10]

## Applications in Drug Development and Medicinal Chemistry

The benzothiazole scaffold is a key pharmacophore, integral to a multitude of biologically active compounds. Its derivatives have demonstrated efficacy across a broad spectrum of therapeutic areas, leading to several FDA-approved drugs and numerous candidates in clinical trials.[3][4]



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Diverse therapeutic applications stemming from the benzothiazole scaffold.

- Riluzole: Used to treat amyotrophic lateral sclerosis (ALS), it is one of the most well-known drugs containing a benzothiazole moiety.[3]
- Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1]
- Quizartinib: An anticancer agent approved for the treatment of acute myeloid leukemia (AML).[3]
- Flutemetamol ( $^{18}\text{F}$ ): A radiopharmaceutical used for Positron Emission Tomography (PET) imaging of  $\beta$ -amyloid plaques in the brain for the diagnosis of Alzheimer's disease.[3]

The structural diversity of benzothiazole derivatives allows them to modulate various biological targets. The table below summarizes key activities and, where available, quantitative data for representative compounds.

Biological Activity	Target/Mechanism	Example Compound Class	IC <sub>50</sub> / Potency	Source
Neuroprotection	Acetylcholinesterase Inhibition	Amino acid-benzothiazole conjugates	25-32 µg/mL	[11]
Anticancer	Kinase Inhibition (e.g., EGFR, VEGFR)	2-Arylbenzothiazoles	Varies (nM to µM range)	[3][4]
Anti-inflammatory	PI3K $\gamma$ Inhibition	Substituted benzothiazoles	Varies	[5]
Antimicrobial	Various (cell wall, DNA synthesis)	Benzothiazole-Schiff bases	Varies	[9]
Antidiabetic	PPAR Agonism	Benzothiazole sulfonamides	Varies	[9]

## Conclusion

(1,3-Benzothiazol-6-yl)methanol and its parent scaffold, benzothiazole, represent a class of heterocyclic compounds of paramount importance in modern chemical and pharmaceutical sciences. The well-established synthetic routes and the vast pharmacological potential of its derivatives ensure that this structural motif will continue to be a fertile ground for the discovery and development of novel therapeutics. This guide provides a foundational understanding for researchers aiming to explore and exploit the unique chemical and biological properties of benzothiazoles.

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